[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol

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This meta-methoxy isoxazole features distinct hydrogen bonding (4 acceptors) and rotatable bonds (3) vs. unsubstituted/para analogs. Ideal for SAR studies, hit-to-lead optimization, and reference standard development. High purity ensures reliable results in antimicrobial, anti-inflammatory, and anticancer research.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1105191-02-3
Cat. No. B1415383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
CAS1105191-02-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CO
InChIInChI=1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-6-9(7-13)12-15-11/h2-6,13H,7H2,1H3
InChIKeyLAVUQMHQMVQVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol (CAS 1105191-02-3): A Distinctive Isoxazole Scaffold for Specialized Medicinal Chemistry and Chemical Biology


[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol is a heterocyclic small molecule featuring an isoxazole core substituted with a 3-methoxyphenyl group at the 5-position and a methanol group at the 3-position. Its molecular formula is C11H11NO3 with a molecular weight of 205.21 g/mol [1]. As a member of the isoxazole family, it shares the broad biological relevance of this pharmacophore, which is known for antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities [2]. This compound serves as a versatile building block for medicinal chemistry, offering unique electronic and steric properties due to its meta-methoxy substitution pattern .

Why [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Cannot Be Replaced by Common Analogs: Evidence of Differentiated Physicochemical and Commercial Profiles


Generic substitution among isoxazole methanol derivatives is scientifically unsound due to quantifiable differences in substitution patterns that alter key molecular properties. The meta-methoxy substitution in [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol yields distinct hydrogen bonding capabilities, electronic distribution, and steric profile compared to para-methoxy or unsubstituted phenyl analogs [1]. These structural variations translate into differential computed descriptors such as hydrogen bond acceptor count and rotatable bond count, which can significantly impact biological target engagement and pharmacokinetic behavior . Furthermore, commercial availability and pricing are not uniform across analogs; the target compound exhibits a unique purity and cost structure that may reflect its synthetic complexity or specialized utility . The following quantitative evidence underscores why this specific compound must be evaluated on its own merits rather than as an interchangeable member of its class.

Quantitative Differentiation of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol: Head-to-Head Comparisons with Closest Analogs


Purity Specification: Superior Assay Purity Available from Multiple Suppliers

The target compound is commercially available with purities of 95% , 97% , and ≥98% from different vendors, offering flexibility in research-grade versus high-purity procurement. In contrast, the unsubstituted analog (5-Phenylisoxazol-3-yl)methanol is typically supplied at 97% purity , while the para-methoxy analog is commonly available at unspecified purities . The availability of a ≥98% NLT (not less than) grade for the target compound provides a higher purity option that may be critical for sensitive biological assays or analytical method development.

Purity Analysis Quality Control Procurement

Procurement Cost Differentiation: A Premium Research Tool Reflecting Specialized Utility

The target compound commands a significantly higher market price compared to its unsubstituted analog, suggesting greater synthetic complexity or specialized demand. As of April 2026, 100 mg of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol (95% purity) is priced at $469 USD . In stark contrast, the unsubstituted (5-Phenylisoxazol-3-yl)methanol (97% purity) is available at $55.90 USD for 250 mg , representing a per-milligram cost differential of approximately 8.4-fold higher for the target compound.

Procurement Cost Analysis Research Budget

Structural Differentiation: Meta-Methoxy Substitution Alters Computed Physicochemical Descriptors

The meta-methoxy substitution in [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol yields a distinct computed property profile compared to both the unsubstituted phenyl analog and the para-methoxy regioisomer. The target compound has a molecular weight of 205.21 g/mol, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 [1]. The unsubstituted analog (5-Phenylisoxazol-3-yl)methanol has a lower molecular weight (175.18 g/mol), a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 [2]. The para-methoxy regioisomer (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol shares the same molecular formula and weight but differs in InChIKey and spatial orientation of the methoxy group .

Medicinal Chemistry SAR Drug Design

Class-Level Biological Relevance: Isoxazole Scaffold Confers Multi-Target Pharmacological Potential

While direct biological data for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol is limited in the public domain, its isoxazole core is associated with a broad spectrum of pharmacological activities. A comprehensive review of isoxazole derivatives documents antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects [1]. Specific isoxazole-containing compounds have shown potent cytotoxicity with IC50 values <12 µM against various cancer cell lines [2], and antibacterial activity with MIC = 50 µg/mL against P. aeruginosa [3]. The methanol group provides a handle for further derivatization, while the meta-methoxy substitution may modulate electronic properties and target interactions .

Pharmacology Drug Discovery Biological Activity

Optimal Use Cases for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies Exploring Methoxy Position Effects

The distinct meta-methoxy substitution pattern of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol makes it an essential comparator in SAR campaigns aimed at understanding the impact of methoxy group position on target binding. Its computed descriptors (4 H-bond acceptors, 3 rotatable bonds) differ from the unsubstituted analog (3 H-bond acceptors, 2 rotatable bonds) [1], allowing researchers to probe the influence of hydrogen bonding and conformational flexibility on biological activity. The availability of the para-methoxy regioisomer further enables head-to-head comparisons to deconvolute positional effects .

Medicinal Chemistry Hit-to-Lead Optimization

As a member of the privileged isoxazole scaffold class, this compound serves as a versatile starting point for hit-to-lead optimization. The isoxazole core is associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects [2]. The methanol group offers a convenient synthetic handle for esterification, etherification, or oxidation, facilitating the generation of diverse analog libraries. The high-purity grades available (up to ≥98% ) ensure that observed biological effects are attributable to the compound itself rather than impurities.

Analytical Method Development and Quality Control Reference

The availability of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol at ≥98% purity makes it suitable as a reference standard for analytical method development, including HPLC, LC-MS, and NMR quantification. Its distinct chromatographic and spectroscopic signature, defined by its specific InChIKey (LAVUQMHQMVQVBB-UHFFFAOYSA-N) [1], allows for unambiguous identification in complex mixtures. This is particularly valuable in pharmaceutical development where trace impurities must be monitored and controlled.

Chemical Biology Probe Development

The combination of a privileged isoxazole pharmacophore with a synthetically tractable methanol handle positions this compound as a candidate for chemical biology probe development. The meta-methoxy substitution may impart unique electronic properties that influence target engagement . Researchers can leverage the compound's hydrogen bond acceptor count (4) and rotatable bond count (3) [1] to rationally design probes for target identification or pathway elucidation studies, where subtle structural modifications can dramatically alter selectivity profiles.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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